molecular formula C12H9BrFNO3 B13711830 Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate

Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13711830
M. Wt: 314.11 g/mol
InChI Key: IUUAVVPGWXJKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a bromine and fluorine substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring. The presence of bromine and fluorine substituents requires careful selection of reagents and conditions to ensure successful incorporation into the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields, making it a viable option for industrial applications . Additionally, metal-free synthetic routes are preferred to avoid the high costs and toxicity associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of significant interest.

    Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine substituents can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with viral proteins to prevent replication .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(4-Bromophenyl)isoxazole-3-carboxylate
  • 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Uniqueness

Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical properties and biological activities compared to other similar compounds .

Properties

Molecular Formula

C12H9BrFNO3

Molecular Weight

314.11 g/mol

IUPAC Name

ethyl 5-(2-bromo-6-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H9BrFNO3/c1-2-17-12(16)9-6-10(18-15-9)11-7(13)4-3-5-8(11)14/h3-6H,2H2,1H3

InChI Key

IUUAVVPGWXJKBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=CC=C2Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.